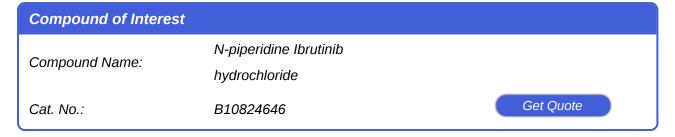


N-piperidine Ibrutinib hydrochloride as a chemical probe for BTK

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An In-depth Technical Guide: **N-piperidine Ibrutinib Hydrochloride** as a Chemical Probe for Bruton's Tyrosine Kinase (BTK)

Introduction to Chemical Probes and BTK Inhibition

Chemical probes are small molecules designed with high potency and selectivity for a specific protein target, enabling researchers to modulate the target's function in biological systems.[1] [2][3] They are indispensable tools in drug discovery and chemical biology for validating therapeutic targets, dissecting signaling pathways, and understanding the physiological or pathological roles of proteins.[1][4][5] Unlike drugs, the primary purpose of a chemical probe is not to treat disease but to facilitate research by providing a means to interrogate a specific biological question.[1]

Bruton's tyrosine kinase (BTK) has emerged as a critical therapeutic target, particularly in the context of B-cell malignancies.[6][7] BTK is a non-receptor tyrosine kinase that plays a central role in B-cell receptor (BCR) signaling, a pathway essential for the proliferation, differentiation, and survival of B-cells.[8][9][10] Dysregulation of this pathway is a hallmark of various cancers like chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL).[6][11]

Ibrutinib was the first-in-class, FDA-approved inhibitor of BTK.[8][12] It acts as a potent and irreversible inhibitor by forming a covalent bond with a cysteine residue (Cys-481) in the active site of BTK.[7][11][12] While highly effective, the irreversible nature of Ibrutinib and the



emergence of resistance, often through mutation of Cys-481 to serine (C481S), created a need for new tools to study BTK.

This guide focuses on **N-piperidine Ibrutinib hydrochloride**, a reversible derivative of Ibrutinib that serves as a potent chemical probe for BTK.[13][14][15] Its key features include:

- Reversible Inhibition: Unlike its parent compound, it does not form a permanent covalent bond, allowing for the study of biological effects related to transient BTK inhibition.
- Potency against Wild-Type and Mutant BTK: It effectively inhibits both the normal (wild-type)
 BTK and the common Ibrutinib-resistant C481S mutant.[13][15]
- Utility in PROTAC Development: It is used as a BTK-binding ligand in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are designed to induce the degradation of the BTK protein.[14][16][17]

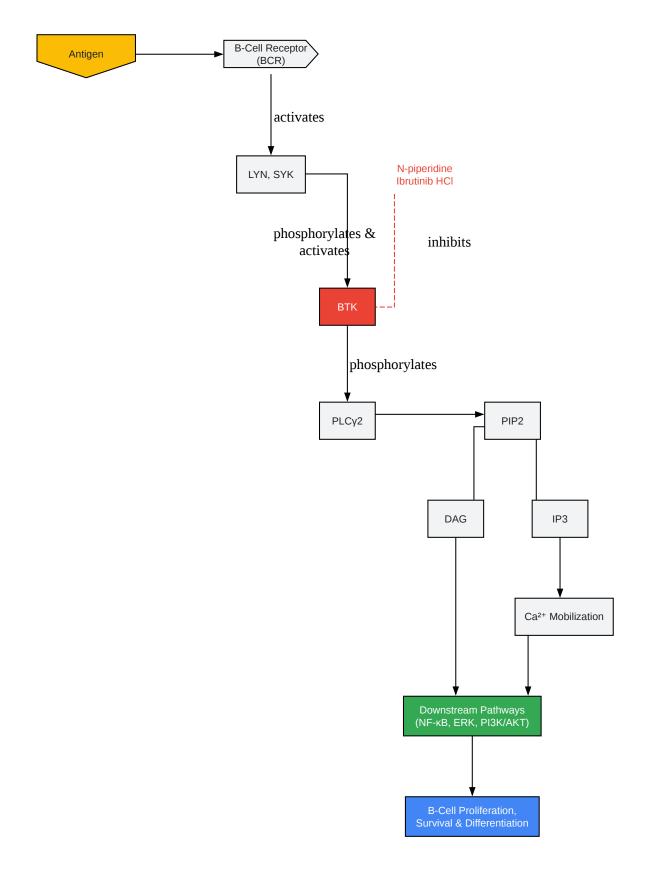
This document provides a technical overview of **N-piperidine Ibrutinib hydrochloride**, its mechanism, relevant quantitative data, experimental protocols for its use, and its application as a chemical probe for researchers, scientists, and drug development professionals.

Mechanism of Action and the BTK Signaling Pathway

BTK is a crucial signaling molecule downstream of the B-cell receptor.[9][18] Upon antigen binding to the BCR, a signaling cascade is initiated, leading to the activation of BTK.[8][19] Activated BTK then phosphorylates downstream targets, most notably Phospholipase C gamma 2 (PLCγ2).[9][12] This triggers a cascade involving calcium mobilization and the activation of transcription factors like NF-κB, ultimately promoting B-cell survival and proliferation.[7][19]

Ibrutinib's mechanism involves its acrylamide group forming a covalent bond with the Cys-481 residue within the ATP-binding pocket of BTK, leading to sustained, irreversible inhibition.[7][11] In contrast, **N-piperidine Ibrutinib hydrochloride**, lacking this reactive group, functions as a reversible inhibitor, binding to the ATP-binding site non-covalently.[13][15] This makes it an ideal tool for comparative studies to distinguish the effects of irreversible versus reversible kinase inhibition.





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Caption: Simplified BTK signaling pathway upon B-cell receptor activation.



Quantitative Data and Selectivity Profile

The potency of a chemical probe is a critical parameter. For enzyme inhibitors, this is often expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

Table 1: Potency of N-piperidine Ibrutinib Hydrochloride

vs. Ibrutinib

Compound	Target	IC50 (nM)	Inhibition Type
N-piperidine Ibrutinib HCI	Wild-Type (WT) BTK	51.0[13][14][16]	Reversible
C481S Mutant BTK	30.7[13][14][16]	Reversible	
Ibrutinib (Reference)	Wild-Type (WT) BTK	0.5[6]	Irreversible (Covalent)

Data compiled from in vitro kinase inhibition assays.

A high-quality chemical probe should also be selective, meaning it interacts primarily with its intended target and has minimal activity against other proteins ("off-targets"). While a comprehensive selectivity profile for **N-piperidine Ibrutinib hydrochloride** is not publicly detailed, the profile of its parent compound, Ibrutinib, is well-documented and serves as an important reference. Ibrutinib is known to inhibit other kinases that share a homologous cysteine residue, which can lead to off-target effects.[6][20]

Table 2: Off-Target Selectivity Profile of Ibrutinib



Off-Target Kinase	IC50 (nM)	Family	Potential Associated Effect
BLK	0.5[21]	SRC Family	-
вмх	0.8[21]	TEC Family	-
ITK	12[22]	TEC Family	Impaired T-cell function
EGFR	12[22]	Receptor Tyrosine Kinase	Skin toxicities
HER2 (ERBB2)	22[22]	Receptor Tyrosine Kinase	-
JAK3	>21	JAK Family	-
CSK	-	SRC Family	Atrial fibrillation[20] [23][24]

This table highlights some of the key off-targets of Ibrutinib. The selectivity of N-piperidine Ibrutinib may differ due to its reversible binding mode.

Experimental Protocols

The following sections provide generalized methodologies for key experiments involving **N**-**piperidine Ibrutinib hydrochloride** as a chemical probe. Researchers should optimize these
protocols for their specific experimental systems.

In Vitro BTK Kinase Inhibition Assay

This assay is used to determine the IC50 value of the probe by measuring its ability to inhibit BTK's enzymatic activity in a cell-free system.

Principle: Recombinant BTK enzyme is incubated with a substrate and ATP. The probe is added at varying concentrations to measure the inhibition of substrate phosphorylation.

Methodology:

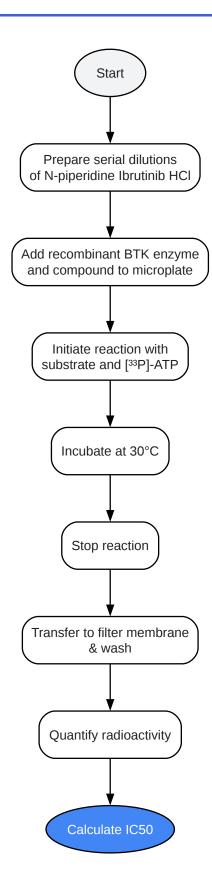






- Reagents: Recombinant human BTK, kinase buffer, ATP, a suitable peptide substrate (e.g., poly(Glu, Tyr) 4:1), and the test compound (N-piperidine Ibrutinib HCl).
- Procedure: a. Serially dilute N-piperidine Ibrutinib HCI in DMSO to create a range of concentrations. b. In a microplate, add the recombinant BTK enzyme to the kinase buffer. c. Add the diluted compound or DMSO (vehicle control) to the wells and incubate briefly to allow for binding. d. Initiate the kinase reaction by adding a mixture of the substrate and radiolabeled ATP (e.g., ³³P-ATP). e. Allow the reaction to proceed for a set time at a controlled temperature (e.g., 30°C). f. Stop the reaction (e.g., by adding EDTA). g. Spot the reaction mixture onto a filter membrane, which captures the phosphorylated substrate. h. Wash the membrane to remove unincorporated ATP. i. Quantify the incorporated radioactivity using a scintillation counter.
- Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.





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Caption: Workflow for an in vitro radiometric BTK kinase inhibition assay.



Cellular BTK Autophosphorylation Assay

This assay assesses the probe's ability to inhibit BTK activity within living cells by measuring the phosphorylation status of BTK at a key activation site (e.g., Y223).

Principle: B-cells are stimulated to activate the BCR pathway, inducing BTK autophosphorylation. Cells are pre-treated with the probe to measure the reduction in this phosphorylation signal via Western Blot or ELISA.

Methodology:

- Cell Culture: Culture a suitable B-cell line (e.g., Ramos, Jeko-1) in appropriate media.
- Procedure: a. Seed cells in a multi-well plate. b. Treat cells with various concentrations of N-piperidine Ibrutinib HCI or DMSO (vehicle control) for a predetermined time (e.g., 1-2 hours). c. Stimulate the cells with an activating agent (e.g., anti-IgM antibody) to induce BCR signaling. Include an unstimulated control. d. After stimulation, immediately lyse the cells in ice-cold lysis buffer containing phosphatase and protease inhibitors. e. Determine the protein concentration of the lysates. f. Separate proteins by SDS-PAGE and transfer to a PVDF membrane. g. Probe the membrane with primary antibodies specific for phosphorylated BTK (pBTK Y223) and total BTK. h. Apply HRP-conjugated secondary antibodies and detect the signal using an enhanced chemiluminescence (ECL) substrate.
- Data Analysis: Quantify the band intensities for pBTK and total BTK. Normalize the pBTK signal to the total BTK signal for each condition to determine the dose-dependent inhibition of BTK autophosphorylation.[25]

Cell Viability Assay

This assay determines the effect of BTK inhibition by the probe on the growth and survival of malignant B-cells.

Principle: BTK-dependent cancer cells are treated with the probe. A metabolic indicator (like MTT or XTT) or a luminescence-based reagent (like CellTiter-Glo®) is used to quantify the number of viable cells.

Methodology:



- Cell Culture: Use a B-cell malignancy cell line known to be dependent on BCR signaling (e.g., RCH-ACV).[26]
- Procedure: a. Seed cells at a low density in a 96-well plate. b. Add serial dilutions of N-piperidine Ibrutinib HCl to the wells. Include a vehicle-only control. c. Incubate the plate for a period that allows for cell division (e.g., 72 hours). d. Add the viability reagent (e.g., MTT) to each well and incubate as per the manufacturer's instructions. e. If using MTT, solubilize the formazan crystals. f. Read the absorbance or luminescence on a plate reader.
- Data Analysis: Normalize the results to the vehicle control and plot cell viability against probe concentration to determine the GI50 (concentration for 50% growth inhibition).[27]

Applications as a Chemical Probe

N-piperidine Ibrutinib hydrochloride is a versatile tool for elucidating the role of BTK in various biological contexts.

Studying Drug Resistance Mechanisms

The C481S mutation is a primary mechanism of acquired resistance to Ibrutinib. Because **N**-piperidine Ibrutinib hydrochloride potently inhibits this mutant, it can be used to:

- Investigate the signaling pathways that remain active in C481S-mutant cells.
- Explore potential synthetic lethal interactions by combining the probe with other inhibitors in resistant cell lines.
- Serve as a reference compound for the development of new therapies aimed at overcoming Ibrutinib resistance.

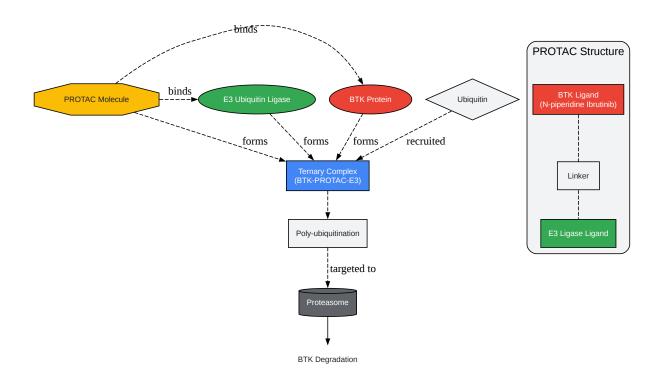
Deconvoluting Reversible vs. Irreversible Inhibition

By comparing the cellular effects of the reversible N-piperidine Ibrutinib HCl with the irreversible Ibrutinib, researchers can dissect which biological outcomes are dependent on the duration of target inhibition. This is crucial for understanding the pharmacodynamics required for therapeutic efficacy and for designing next-generation inhibitors with optimal properties.



Ligand for PROTAC-Mediated Degradation

PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. **N-piperidine Ibrutinib hydrochloride** serves as the "warhead" or BTK-binding ligand in several experimental BTK-degrading PROTACs.[14][16][17] This application allows for a "chemical knockdown" of BTK, providing a powerful complementary approach to genetic methods like siRNA or CRISPR.





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